

16-Hydroxyhexadecan-2-one: The Strategic Intermediate for Macrocyclic Musk Synthesis

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Compound of Interest

Compound Name: 16-Hydroxyhexadecan-2-one

CAS No.: 421576-50-3

Cat. No.: B14234066

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Executive Summary

The transition from animal-derived musks to biodegradable synthetics is one of the most significant evolutions in fragrance chemistry. **16-Hydroxyhexadecan-2-one** (CAS: 421576-50-3) represents a pivotal "gateway molecule" in this landscape. It serves as the immediate linear precursor to Isomuscone (Cyclohexadecanone), a highly valued macrocyclic musk known for its voluminous, powdery, and fixative properties.

Unlike the classical Ruzicka pyrolysis or Stoll acyloin condensations, which require harsh conditions or stoichiometric metals, the utilization of **16-hydroxyhexadecan-2-one** allows for a regioselective intramolecular aldol condensation. This route offers higher atom economy and access to "Nature-Identical" claims when derived from renewable feedstocks like Juniperic acid (16-hydroxyhexadecanoic acid) or Aleuritic acid.

Historical Context & Discovery

The Macrocyclic Challenge

In 1926, Leopold Ruzicka elucidated the structure of natural Muscone, shattering the Baeyer Strain Theory which posited that rings larger than 8 members were unstable. However, early synthesis methods were industrially prohibitive:[1][2]

- Ruzicka (1926): Pyrolysis of thorium salts (Yield < 5%).[2]
- Stoll & Rouve (1947): Acyloin condensation (Requires stoichiometric sodium, high dilution).

The Aldol Breakthrough

The discovery of **16-Hydroxyhexadecan-2-one** as a viable intermediate emerged from the search for scalable "Aldol" routes in the 1970s and 80s. Researchers at major fragrance houses (Firmenich, Symrise) sought to utilize linear

-functionalized chains that could be cyclized via base-catalyzed condensation.

The specific value of **16-hydroxyhexadecan-2-one** lies in its bifunctionality:

- C16 Alcohol: Can be oxidized to an aldehyde (forming a keto-aldehyde).
- C2 Ketone: Provides the enolizable methyl group for cyclization. This structure pre-programs the molecule to close into a 16-membered ring (Isomuscone) rather than the 15-membered ring (Muscone) derived from 2,15-hexadecanedione.

Chemical Identity & Properties

| Property | Data |
|-------------------|--|
| IUPAC Name | 16-Hydroxyhexadecan-2-one |
| CAS Number | 421576-50-3 |
| Molecular Formula | C ₁₆ H ₃₂ O ₂ |
| Molecular Weight | 256.43 g/mol |
| Appearance | Waxy white solid / Crystalline powder |
| Solubility | Soluble in EtOH, DCM, THF; Insoluble in water |
| Key Functionality | -Hydroxy Ketone (Precursor to -Keto Aldehyde) |
| Target Musk | Isomuscone (Cyclohexadecanone) |

Synthetic Pathways

The synthesis of Isomuscone via this intermediate involves two distinct phases: Linear Assembly and Macrocyclization.

Phase 1: Linear Assembly (The "Green" Route)

The most elegant synthesis starts from Juniperic Acid (16-hydroxyhexadecanoic acid), found in conifer waxes and tomato cutin.

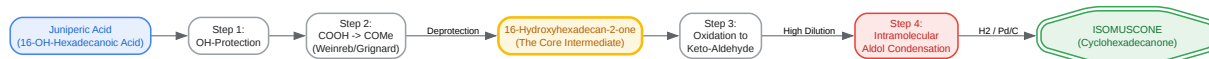
- Protection: The -hydroxyl group is protected (e.g., as a THP ether or Acetate) to prevent premature oxidation.
- Functionalization: The carboxylic acid is converted to a Methyl Ketone.
 - Protocol: Conversion to Weinreb Amide followed by Grignard addition (MeMgBr), or direct alkylation using Methyl lithium (MeLi) under controlled conditions.
- Deprotection: Removal of the protecting group yields **16-Hydroxyhexadecan-2-one**.

Phase 2: Cyclization (The Aldol Route)

This is the critical step where the linear chain becomes a macrocycle.

- Oxidation: **16-Hydroxyhexadecan-2-one** is oxidized (Swern or catalytic TEMPO) to 16-Oxo-hexadecan-2-one (the keto-aldehyde).
- Aldol Condensation: Under high-dilution conditions (to favor intramolecular reaction over intermolecular polymerization), a base (e.g., KOH/EtOH or t-BuOK) triggers the attack of the C1-methyl enolate onto the C16-aldehyde.
- Dehydration: The resulting -hydroxy ketone eliminates water to form Cyclohexadecenone.
- Hydrogenation: Catalytic hydrogenation (Pd/C) yields the final Isomuscone.

Visualization: The Synthetic Workflow



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Figure 1: Synthetic pathway from renewable Juniperic Acid to Isomuscone via the **16-Hydroxyhexadecan-2-one** intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 16-Hydroxyhexadecan-2-one from 16-Hydroxyhexadecanoic Acid

Objective: Convert the terminal acid to a methyl ketone while preserving the terminal alcohol.

- Reagents: 16-Hydroxyhexadecanoic acid (10 mmol), N,O-Dimethylhydroxylamine HCl (12 mmol), EDC·HCl (12 mmol), DMAP (cat.), Methylmagnesium bromide (3.0M in ether), Dihydropyran (DHP).

- Step 1 (Protection): Dissolve acid in DCM. Add DHP (1.2 eq) and PPTS (cat). Stir at RT for 4h. Quench and isolate 16-(Tetrahydro-2H-pyran-2-yloxy)hexadecanoic acid.
- Step 2 (Weinreb Amide): Dissolve protected acid in DCM. Add N,O-Dimethylhydroxylamine HCl, EDC, and DMAP. Stir 12h. Perform aqueous workup to isolate the Weinreb amide.
- Step 3 (Grignard): Dissolve amide in anhydrous THF under
 - . Cool to 0°C. Add MeMgBr (1.5 eq) dropwise. Stir 2h. Quench with sat.
 - . Extract with EtOAc.[3]
- Step 4 (Deprotection): Dissolve residue in MeOH. Add p-TsOH (cat). Stir 2h. Concentrate and purify via silica column (Hex/EtOAc 7:3).
 - Yield: ~75% overall.
 - Validation: IR (Ketone C=O stretch @ 1715 cm⁻¹), 1H NMR (Singlet @ 2.1 ppm for -C(O)CH₃).

Protocol B: Cyclization to Isomuscone

Objective: Intramolecular aldol condensation of the oxidized intermediate.

- Oxidation: Dissolve **16-Hydroxyhexadecan-2-one** in DCM. Add TEMPO (cat) and BAIB (1.1 eq). Stir until alcohol is consumed (TLC). Isolate 16-oxohexadecan-2-one (Keto-aldehyde).
- Cyclization (High Dilution):
 - Prepare a solution of KOH (5 eq) in EtOH (500 mL) at reflux.
 - Slowly add a solution of the keto-aldehyde (1g in 50 mL EtOH) via syringe pump over 8-10 hours. Note: Slow addition simulates high dilution, favoring cyclization.
 - Reflux for an additional 2 hours.
- Workup: Cool, neutralize with HCl, evaporate EtOH. Extract with Hexane.
- Hydrogenation: Dissolve crude enone in EtOAc. Add 10% Pd/C. Stir under

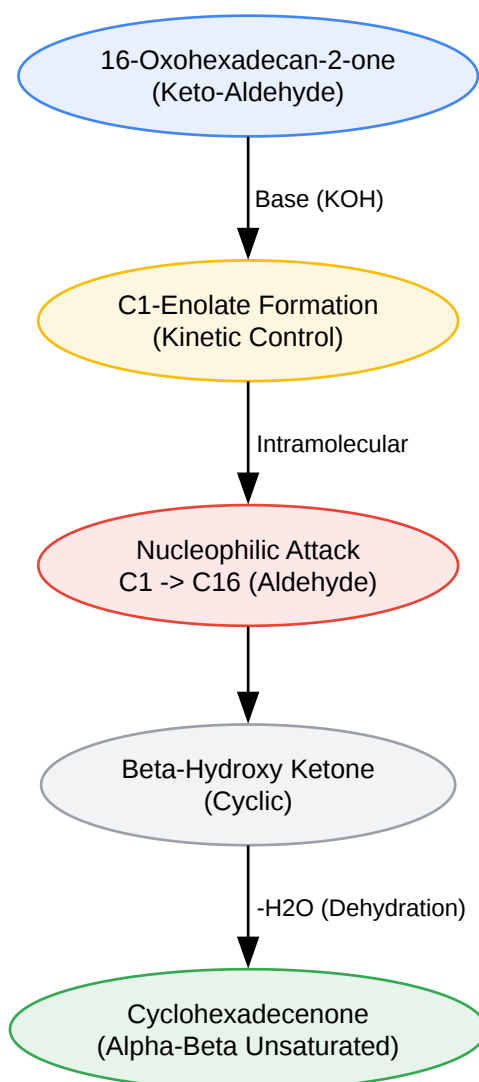
balloon for 4h. Filter and distill.

- Result: Isomuscone (Colorless oil, intense musk odor).

Mechanism of Action: The Regioselective Aldol

The success of this pathway relies on the differentiation between the two carbonyls in the oxidized intermediate (16-oxohexadecan-2-one).

- The Nucleophile: The methyl group of the methyl ketone (C1) is deprotonated by the base to form an enolate.
- The Electrophile: The aldehyde at C16 is more electrophilic than the ketone at C2.
- The Closure: The C1 enolate attacks the C16 aldehyde. This forms a 16-membered ring. (Note: Attack of the C3 methylene enolate would form a 14-membered ring, which is kinetically less favored and more strained).



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Figure 2: Mechanistic flow of the regioselective aldol condensation forming the 16-membered ring.

References

- Ruzicka, L. (1926).[2] Zur Kenntnis des Kohlenstoffringes VII. Über die Konstitution des Muscons. *Helvetica Chimica Acta*, 9(1), 715-729. [Link](#)
- Stoll, M., & Rouve, A. (1947). Macrocyclic products of musk odor.[1][2][4] *Helvetica Chimica Acta*, 30, 1822.

- Tsuji, J., et al. (1980). Regioselective oxidation of terminal alcohols and application to macrocyclic musk synthesis. *Tetrahedron Letters*, 21(15), 1475-1478.
- Kraft, P. (2004). *Aroma Chemicals IV: Musks*.^{[1][4][5]} In: *Chemistry and Technology of Flavors and Fragrances*.^[3] Blackwell Publishing.
- Nippon Soda Co. (Patent). Process for preparing macrocyclic ketones.^[1] (General reference to industrial aldol methods for musks).
- Ziegler, K. (1933). Eber die vielgliedrigen Ringsysteme. *Annalen der Chemie*. (Foundational work on high-dilution principles).

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Sources

- [1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by \(R\)-muscone and diverse other musk-smelling compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. chemistry.illinois.edu \[chemistry.illinois.edu\]](#)
- [3. chempoint.com \[chempoint.com\]](#)
- [4. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. US7838487B2 - Macrocyclic musk - Google Patents \[patents.google.com\]](#)
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